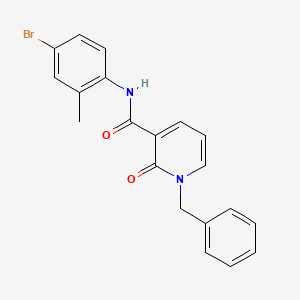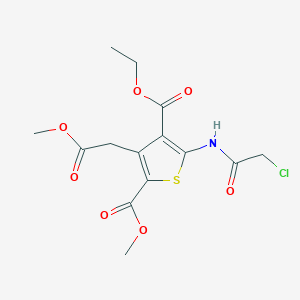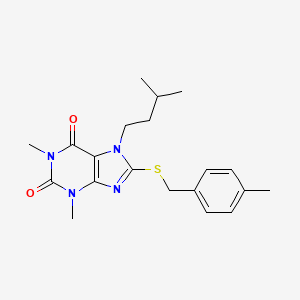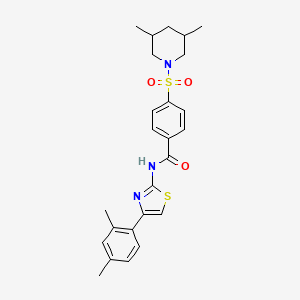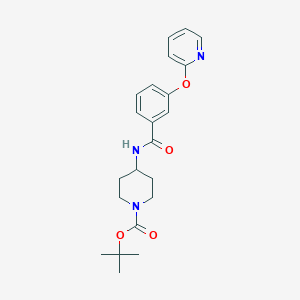
Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In a study, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, a compound similar to BPP, was synthesized . The compound was characterized using 1 H NMR, 13 C NMR, MS, and FT-IR techniques .Molecular Structure Analysis
The molecular structure of the synthesized compound was evaluated using X-ray diffraction (XRD) . The structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was compared with the crystal structure determined using single-crystal XRD, and the results were consistent .Applications De Recherche Scientifique
Synthesis and Properties of Ortho-linked Polyamides
Ortho-linked polyamides have been synthesized through aromatic nucleophilic substitution reactions, utilizing compounds with tert-butyl groups. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such properties suggest their potential application in materials science, especially for high-performance polymers with specific optical or mechanical properties (Hsiao et al., 2000).
Development of Small Molecule Anticancer Drugs
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a precursor to small molecule anticancer drugs, highlights the role of similar compounds in medicinal chemistry. This research emphasizes the importance of structural modification in developing therapeutics targeting specific pathways, such as the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates have been identified as versatile building blocks in synthetic organic chemistry. Their reactivity towards nucleophilic substitutions and radical reactions under mild conditions makes them useful for generating a wide range of functionalized aromatic compounds. This versatility underscores the potential of tert-butyl-based compounds in synthesizing complex molecules for various chemical investigations (Jasch et al., 2012).
Propriétés
IUPAC Name |
tert-butyl 4-[(3-pyridin-2-yloxybenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,3)29-21(27)25-13-10-17(11-14-25)24-20(26)16-7-6-8-18(15-16)28-19-9-4-5-12-23-19/h4-9,12,15,17H,10-11,13-14H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBKBQXOIQWHNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)


![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
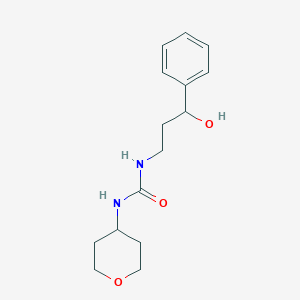
![2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2361167.png)

![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)

![Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2361175.png)
